molecular formula C14H15N3O3S B2867968 (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034223-81-7

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2867968
CAS No.: 2034223-81-7
M. Wt: 305.35
InChI Key: NDGQQBZIUQBPIX-UHFFFAOYSA-N
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Description

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is an organic compound that features a pyridazine ring, a pyrrolidine ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group on the pyridazine ring using methanol and a suitable catalyst.

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization of an appropriate amine precursor.

    Coupling Reactions: The pyridazine and pyrrolidine rings can be coupled using an ether linkage.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a coupling reaction with the methanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Substitution reactions might occur at the pyridazine or thiophene rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple heterocyclic rings which are common in bioactive molecules.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple rings suggests potential interactions with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

  • **(3-(Pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
  • **(3-(Thiophen-3-yl)pyrrolidin-1-yl)methanone
  • **(6-Methoxypyridazin-3-yl)oxy)thiophen-3-yl)methanone

Uniqueness

The uniqueness of (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-19-12-2-3-13(16-15-12)20-11-4-6-17(8-11)14(18)10-5-7-21-9-10/h2-3,5,7,9,11H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGQQBZIUQBPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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